Cyclobuxine D

Übersicht

Beschreibung

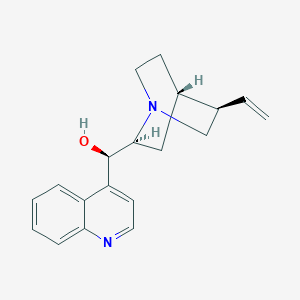

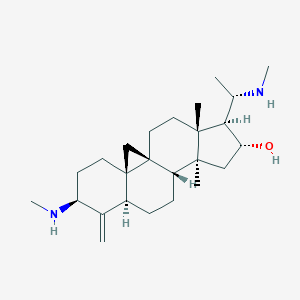

Cyclobuxine D is a steroid alkaloid . It is a natural product found in Buxus wallichiana and Buxus sempervirens . The molecular formula of this compound is C25H42N2O .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The IUPAC name of this compound is (1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol .Wissenschaftliche Forschungsanwendungen

Cardiovascular Effects

Cyclobuxine D has been studied for its potential cardiovascular effects. A study by Yang Fang (2007) found that this compound improved heart function and lowered blood pressure in rats without increasing heart rate. This suggests potential applications in managing cardiovascular conditions.

Transdermal Pharmacokinetics

The pharmacokinetics of this compound via transdermal patches were analyzed by Yu Yang (2009). The study indicated that this compound in a transdermal patch form could maintain appropriate blood concentration for an extended period, highlighting its controlled-release properties.

Role in Lymphocyte Development and Leukemias

Cyclin D3, a component related to this compound, plays a significant role in lymphocyte development and T cell leukemias. Research by E. Sicinska et al. (2003) showed that cyclin D3 deficiency led to reduced expansion of immature T lymphocytes and decreased susceptibility to T cell malignancies. This indicates the potential of targeting cyclin D3 in specific human malignancies.

Potential in Neuropsychiatric Diseases

D-Cycloserine, a derivative of this compound, has shown potential in various neuropsychiatric diseases. Sebastian Schade and W. Paulus (2015) conducted a systematic review and found evidence supporting its effectiveness in disorders such as schizophrenia, anxiety, addiction, and major depression.

Enhancing Cognitive Behavioral Therapy

D-Cycloserine has been researched for its ability to enhance exposure-based cognitive behavioral therapy for anxiety disorders. A meta-analysis by D. Mataix-Cols et al. (2017) and another study by H. Rodrigues et al. (2014) suggest that D-Cycloserine can aid in reducing anxiety symptoms, although its effectiveness may depend on dose, timing, and frequency of administration.

Impact on Motor Cortical Neuroplasticity

The impact of D-Cycloserine on motor cortical neuroplasticity was explored by M. Nitsche et al. (2004). Their findings showed that D-Cycloserine could potentiate motor cortical excitability enhancements, suggesting its utility in enhancing cognitive functions.

Antibacterial Activity

This compound has shown antibacterial activity, particularly in the treatment of tuberculosis. A study by Steven M. Halouska et al. (2014) identified D-Cycloserine as an effective antibiotic against Mycobacterium tuberculosis, providing insights into its mechanism of action and potential use in treating drug-resistant strains.

Wirkmechanismus

Target of Action

Cyclobuxine D primarily targets the muscarinic acetylcholine receptor (mAChR) . It also targets the reverse transcriptase enzyme , thereby having an inhibitory effect on HIV by seemingly delaying the decrease in CD4 cell counts .

Mode of Action

This compound interacts with its targets to induce significant physiological changes. It has a bradycardic effect on the rat heart, meaning it can slow down the heart rate . Furthermore, it exhibits an inhibitory action on acetylcholine and Ba++ induced contraction of the longitudinal muscle isolated from the rabbit jejunum .

Biochemical Pathways

cholinergic signaling pathways . Its inhibitory effect on reverse transcriptase enzyme indicates its potential role in HIV replication pathways .

Pharmacokinetics

It’s known that the compound is derived from the cholesterol skeleton , suggesting that it may share some metabolic pathways with steroidal compounds.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in heart rate and an inhibition of muscle contraction . It also has an inhibitory effect on HIV by seemingly delaying the decrease in CD4 cell counts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the plant from which this compound is extracted, Buxus microphylla, grows in various regions, suggesting that geographical and climatic conditions could impact the compound’s properties . .

Biochemische Analyse

Biochemical Properties

Cyclobuxine D interacts with various biomolecules, contributing to its biochemical properties. It has been shown to inhibit the release of ATP metabolites and prevent the release of creatine phosphokinase induced by ischemia . This suggests that this compound may interact with enzymes involved in ATP metabolism and creatine phosphokinase.

Cellular Effects

This compound has a biphasic effect on the stability of nucleic acids. At low concentrations, it stabilizes the original conformation of DNA and other nucleic acids . This suggests that this compound may influence cell function by interacting with nucleic acids and potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. As a steroidal alkaloid, it contains a cyclopropane ring containing a 9β,19-cyclopregnane cyclic structure . This structure allows it to bind to other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it has a protective effect on myocardial cells against ischemia and reperfusion in an isolated rat heart model . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that ingestion of this compound has several adverse effects on animals

Metabolic Pathways

It is known that this compound is derived from the cholesterol skeleton , suggesting that it may be involved in cholesterol metabolism

Eigenschaften

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNZFQANPMIOIU-WZBMPAQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046371 | |

| Record name | Cyclobuxine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241-90-9 | |

| Record name | (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2241-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobuxine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobuxine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobuxine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUXINE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP83EW60V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

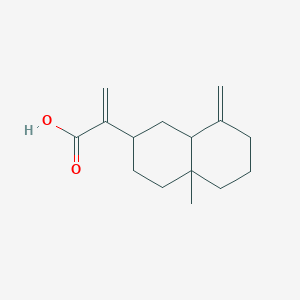

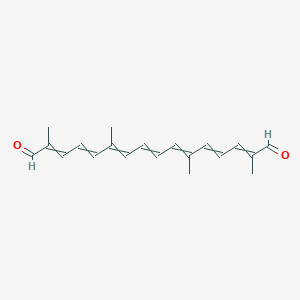

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

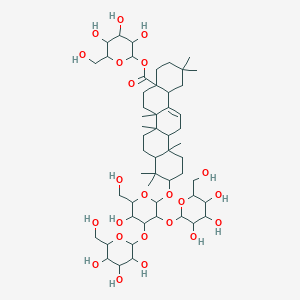

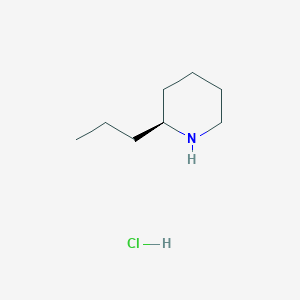

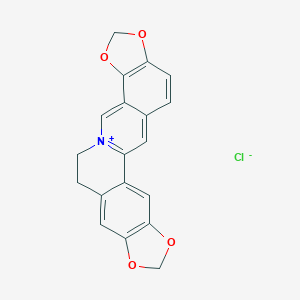

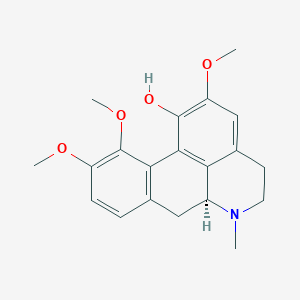

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.